molecular formula C30H44NaO4PS B1443793 Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate CAS No. 870245-84-4

Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate

Cat. No. B1443793
CAS RN: 870245-84-4
M. Wt: 554.7 g/mol
InChI Key: JMGIRGSNIJFBDI-UHFFFAOYSA-M
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Description

Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is a palladium complex that is used in organic synthesis . It can be used as an efficient method to synthesize terminal alkynes . The compound has been shown to be a bromodomain inhibitor and can be used to study the role of toll-like receptors in autoimmune diseases . It is also a sulfonated ligand for palladium-catalyzed Suzuki-Miyaura coupling under aqueous conditions facilitating isolation of the organic products .


Molecular Structure Analysis

The molecular formula of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is C26H36NaO6PS . The InChI string representation of the molecule is InChI=1S/C26H35O5PS.Na.H₂O/c1-30-22-17-18-24 (33 (27,28)29)26 (31-2)25 (22)21-15-9-10-16-23 (21)32 (19-11-5-3-6-12-19)20-13-7-4-8-14-20;;/h9-10,15-20H,3-8,11-14H2,1-2H3, (H,27,28,29);;1H2/q;+1;/p-1; .


Chemical Reactions Analysis

Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate is used as a catalyst for Suzuki coupling reactions . It is also used in DNA-compatible hydroxycarbonylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium 2’-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1’-biphenyl]-4-sulfonate hydrate include its molecular weight, which is 512.57 on an anhydrous basis . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Research has demonstrated the utility of similar phosphine-based compounds in facilitating various catalytic reactions. For instance, a sulfonated phosphine ligand has been reported to enhance the efficiency of palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions in water, yielding functionalized biaryls and aryl alkynes with excellent efficiency (Hui Peng et al., 2014). This underscores the compound's relevance in the development of greener, more sustainable chemical processes by facilitating reactions in aqueous media.

Development of Novel Catalyst Systems

Another study reported the synthesis of a novel palladium catalyst system, incorporating a ligand closely related to Sodium 2'-(dicyclohexylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate hydrate. This catalyst system has been found effective in the Suzuki-Miyaura coupling of challenging DNA-linked aryl chlorides, highlighting its potential in bioconjugate chemistry and the synthesis of complex organic molecules (Yun Ding et al., 2016).

Contributions to Materials Science

Additionally, derivatives of this compound have found applications in materials science. For instance, a pyridinium salt of a related carboranyldiphosphine ligand, synthesized from a reaction involving similar phosphine functionalities, demonstrated its role in the synthesis of one-dimensional boronate esters via a hydroboration reaction. This research points to the compound's utility in the creation of novel materials with potential applications in organic electronics and photonics (Yinghuai Zhu et al., 2012).

properties

IUPAC Name

sodium;4-(2-dicyclohexylphosphanylphenyl)-3,5-di(propan-2-yl)benzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43O3PS.Na.H2O/c1-21(2)27-19-25(35(31,32)33)20-28(22(3)4)30(27)26-17-11-12-18-29(26)34(23-13-7-5-8-14-23)24-15-9-6-10-16-24;;/h11-12,17-24H,5-10,13-16H2,1-4H3,(H,31,32,33);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGIRGSNIJFBDI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C)S(=O)(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44NaO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00855870
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870245-84-4
Record name Sodium 2'-(dicyclohexylphosphanyl)-2,6-di(propan-2-yl)[1,1'-biphenyl]-4-sulfonate--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00855870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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